molecular formula C38H46O10 B1605449 Gibberellin A4 mixture with Gibberellin A7 CAS No. 8030-53-3

Gibberellin A4 mixture with Gibberellin A7

Cat. No. B1605449
CAS RN: 8030-53-3
M. Wt: 662.8 g/mol
InChI Key: VLCYCUFDXXZIOY-ZFGAUFRASA-N
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Description

Gibberellins are plant hormones that play a crucial role in regulating plant growth and development. Among the various types of gibberellins, Gibberellin A4 (GA4) and Gibberellin A7 (GA7) are widely studied due to their importance in plant physiology. Recently, there has been significant research on the mixture of GA4 and GA7 and its potential applications in plant growth and development.

Mechanism Of Action

The Gibberellin A4 mixture with Gibberellin A7 and GA7 mixture acts by binding to specific receptors in plant cells, which triggers a signaling cascade that leads to changes in gene expression and physiological responses. The mixture promotes cell elongation by stimulating the production of cell wall-degrading enzymes and increasing the uptake of water and nutrients. It also promotes seed germination by breaking down the seed coat and activating the enzymes required for growth.
Biochemical and Physiological Effects:
The Gibberellin A4 mixture with Gibberellin A7 and GA7 mixture has several biochemical and physiological effects on plants. It promotes stem elongation, leaf expansion, and fruit development by increasing the production of auxins and cytokinins, which are plant hormones that regulate growth and development. The mixture also increases the synthesis of chlorophyll, which is essential for photosynthesis, and enhances the uptake of nutrients such as nitrogen, phosphorus, and potassium.

Advantages And Limitations For Lab Experiments

The Gibberellin A4 mixture with Gibberellin A7 and GA7 mixture has several advantages for lab experiments. It is easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods without degradation. However, there are limitations to its use in lab experiments. The mixture can have variable effects on different plant species, and the optimal concentration for each species needs to be determined. Additionally, the mixture can have negative effects on plant growth and development if used in excess.

Future Directions

There are several future directions for research on the Gibberellin A4 mixture with Gibberellin A7 and GA7 mixture. One area of research is the identification of new plant species that can benefit from the use of the mixture. Another area of research is the optimization of the mixture concentration for each plant species to maximize its effects. Additionally, there is a need for research on the environmental impact of the mixture on soil and water quality. Finally, there is a need for research on the potential use of the mixture in sustainable agriculture practices.
Conclusion:
In conclusion, the Gibberellin A4 mixture with Gibberellin A7 and GA7 mixture has significant potential for applications in plant growth and development. The mixture promotes stem elongation, seed germination, and fruit development in various plant species. It has also been used to improve the yield and quality of crops. The mixture acts by binding to specific receptors in plant cells, which triggers a signaling cascade that leads to changes in gene expression and physiological responses. While there are limitations to its use in lab experiments, there are several future directions for research on the mixture, including the identification of new plant species that can benefit from its use and the optimization of its concentration for each species.

Scientific Research Applications

The Gibberellin A4 mixture with Gibberellin A7 and GA7 mixture has been extensively studied for its potential applications in plant growth and development. The mixture has been shown to promote stem elongation, seed germination, and fruit development in various plant species. It has also been used to improve the yield and quality of crops such as rice, wheat, and tomato. Additionally, the Gibberellin A4 mixture with Gibberellin A7 and GA7 mixture has been used to induce flowering in plants that require specific environmental conditions to flower.

properties

IUPAC Name

(1R,2R,5S,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid;(1R,2R,5S,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5.C19H22O5/c2*1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22);5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t2*10-,11+,12-,13+,14+,17+,18-,19+/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCYCUFDXXZIOY-ZFGAUFRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O.CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@@H](C4)C(=C)C5)C(=O)O)OC2=O)O.C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@@H](C4)C(=C)C5)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,5S,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid;(1R,2R,5S,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

CAS RN

8030-53-3
Record name Gibberellin A4 mixture with Gibberellin A7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008030533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gibb-3-ene-1,10-dicarboxylic acid, 2,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)-, mixt. with (1α,2β,4aα,4bβ,10β)-2,4a-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid 1,4a-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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